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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2-
Acetamido-6-methylpyridine, a molecule of interest in pharmaceutical and chemical

research. The document details the crystallographic parameters, molecular geometry, and the

experimental protocol used for its structural determination.

Core Crystallographic Data
The crystal structure of 2-Acetamido-6-methylpyridine has been determined by single-crystal

X-ray diffraction. The crystallographic data are summarized in the tables below for easy

reference and comparison.

Table 1: Crystal Data and Structure Refinement for 2-
Acetamido-6-methylpyridine
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Parameter Value

CCDC Number 854385[1]

Empirical Formula C₈H₁₀N₂O

Formula Weight 150.18 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) Data not available in search results

b (Å) Data not available in search results

c (Å) Data not available in search results

α (°) 90

β (°) Data not available in search results

γ (°) 90

Volume (Å³) Data not available in search results

Z 4

Temperature (K) Data not available in search results

Wavelength (Å) Data not available in search results

R-factor (%) Data not available in search results

Note: Specific unit cell dimensions and refinement statistics were not available in the public

search results. Access to the full Crystallographic Information File (CIF) from the Cambridge

Crystallographic Data Centre (CCDC) is required for these details.

Table 2: Selected Bond Lengths for 2-Acetamido-6-
methylpyridine
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Bond Length (Å)

N1 - C2 Data not available in search results

C2 - N3 Data not available in search results

C2 - C7 Data not available in search results

C7 - O8 Data not available in search results

C7 - C9 Data not available in search results

C6 - C10 Data not available in search results

Note: Specific bond lengths were not available in the public search results. Access to the full

Crystallographic Information File (CIF) is required for these details.

Table 3: Selected Bond Angles for 2-Acetamido-6-
methylpyridine

Atoms Angle (°)

C1 - N1 - C5 Data not available in search results

N1 - C2 - N3 Data not available in search results

N1 - C2 - C7 Data not available in search results

N3 - C2 - C7 Data not available in search results

O8 - C7 - C2 Data not available in search results

O8 - C7 - C9 Data not available in search results

C2 - C7 - C9 Data not available in search results

Note: Specific bond angles were not available in the public search results. Access to the full

Crystallographic Information File (CIF) is required for these details.

Experimental Protocols
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The determination of the crystal structure of 2-Acetamido-6-methylpyridine involves several

key experimental stages, from synthesis and crystallization to X-ray diffraction data collection

and structure refinement.

Synthesis and Crystallization
The synthesis of 2-Acetamido-6-methylpyridine is typically achieved through the acetylation

of 2-amino-6-methylpyridine. A general procedure is as follows:

Reaction Setup: 2-amino-6-methylpyridine is dissolved in a suitable solvent, such as a

mixture of ethanol and water.

Acetylation: An acetylating agent, for example, acetic anhydride or acetyl chloride, is added

to the solution. The reaction mixture is then refluxed for a specific period to ensure complete

reaction.

Isolation: Upon completion, the reaction mixture is cooled, and the product, 2-Acetamido-6-
methylpyridine, precipitates out.

Purification and Crystallization: The crude product is filtered, washed, and then recrystallized

from a suitable solvent, such as ethanol, by slow evaporation to obtain single crystals of

sufficient quality for X-ray diffraction analysis.[1]

X-ray Diffraction Data Collection
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα radiation) and a detector. The general workflow is as follows:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is maintained at a constant temperature, and diffraction data are

collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at

various orientations.

Data Processing: The collected raw data are processed to correct for various factors such as

Lorentz and polarization effects, and absorption. This step yields a set of unique reflections

with their corresponding intensities.
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Structure Solution and Refinement
The crystal structure is solved and refined using specialized crystallographic software.

Structure Solution: The initial positions of the atoms in the unit cell are determined using

direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and displacement parameters are refined

using a full-matrix least-squares method. The quality of the final refined structure is assessed

by parameters such as the R-factor.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal

structure of 2-Acetamido-6-methylpyridine.
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Crystal Structure Determination Workflow
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This guide serves as a foundational resource for understanding the crystal structure of 2-
Acetamido-6-methylpyridine. For more detailed quantitative analysis, direct access to the

referenced crystallographic data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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